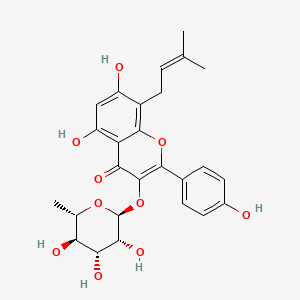

Baohuoside II

Vue d'ensemble

Description

Applications De Recherche Scientifique

IKarisoside A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonol glycosides. In biology, it is investigated for its anti-inflammatory and immunomodulatory effects . In medicine, IKarisoside A is studied for its potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders . In industry, it is used in the development of anti-inflammatory drugs and other pharmaceutical products .

Mécanisme D'action

Target of Action

Baohuoside II primarily targets the nicotinic acetylcholine receptors in bovine adrenal medullary cells . These receptors play a crucial role in the secretion and synthesis of catecholamines .

Mode of Action

this compound interacts with its targets by suppressing the nicotinic acetylcholine receptor-ion channels . This suppression inhibits the secretion and synthesis of catecholamines induced by acetylcholine .

Biochemical Pathways

this compound affects the catecholamine synthesis pathway. It suppresses the influx of sodium and calcium ions induced by acetylcholine, which in turn inhibits the synthesis of catecholamines . The compound also inhibits the activity of tyrosine hydroxylase, a key enzyme in the catecholamine synthesis pathway .

Result of Action

The inhibition of catecholamine secretion and synthesis by this compound leads to a decrease in the concentration of these neurotransmitters . This can have various effects at the molecular and cellular levels, depending on the specific physiological context.

Méthodes De Préparation

L'IKarisoside A peut être préparé par diverses voies synthétiques et conditions de réaction. Une méthode implique l'hydrolyse enzymatique de l'épimédine C utilisant la β-dextranase dans un système biphasique constitué d'acétate de propyle et d'un tampon HAc-NaAc . Cette méthode est efficace et produit des rendements élevés d'IKarisoside A avec un minimum de sous-produits. Les méthodes de production industrielle impliquent généralement l'extraction du composé à partir de sources végétales, suivie d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

L'IKarisoside A subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les inhibiteurs de la synthase d'oxyde nitrique et diverses cytokines . Les principaux produits formés à partir de ces réactions comprennent l'oxyde nitrique et les cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l'interleukine-1 bêta . De plus, l'IKarisoside A inhibe l'activité de la kinase p38 et du facteur nucléaire kappaB, ce qui entraîne une diminution de l'expression des gènes spécifiques aux ostéoclastes .

Applications de la recherche scientifique

L'IKarisoside A a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour l'étude des flavonol glycosides. En biologie, il est étudié pour ses effets anti-inflammatoires et immunomodulateurs . En médecine, l'IKarisoside A est étudié pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer et les maladies cardiovasculaires . Dans l'industrie, il est utilisé dans le développement de médicaments anti-inflammatoires et d'autres produits pharmaceutiques .

Mécanisme d'action

Le mécanisme d'action de l'IKarisoside A implique l'inhibition de la sécrétion et de la synthèse des catécholamines induites par l'acétylcholine en supprimant les canaux ioniques du récepteur nicotinique de l'acétylcholine . Ce composé inhibe également l'expression de la synthase inductible d'oxyde nitrique et la production d'oxyde nitrique dans les cellules stimulées par le LPS . De plus, l'IKarisoside A réduit la libération de cytokines pro-inflammatoires et inhibe l'activité de la kinase p38 et du facteur nucléaire kappaB .

Comparaison Avec Des Composés Similaires

L'IKarisoside A est unique parmi les flavonol glycosides en raison de ses puissants effets anti-inflammatoires et immunomodulateurs . Des composés similaires incluent l'icariine, l'épimédine C et l'épimédoside A, qui sont également dérivés de plantes du genre Epimedium . L'IKarisoside A est plus efficace pour inhiber la sécrétion et la synthèse des catécholamines par rapport à ces autres composés .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-11(2)4-9-15-16(28)10-17(29)18-20(31)25(36-26-22(33)21(32)19(30)12(3)34-26)23(35-24(15)18)13-5-7-14(27)8-6-13/h4-8,10,12,19,21-22,26-30,32-33H,9H2,1-3H3/t12-,19-,21+,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLMLWBOUPDPQF-GULSFEPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203945 | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55395-07-8 | |

| Record name | Baohuoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055395078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

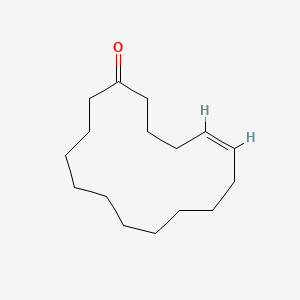

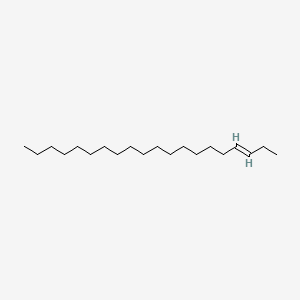

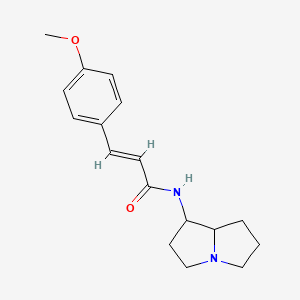

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)

![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)

![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)

![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)